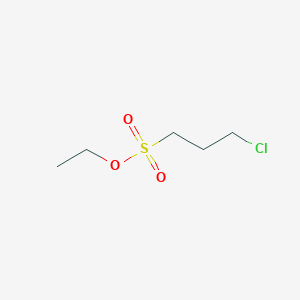

Ethyl 3-chloropropane-1-sulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 3-chloropropane-1-sulfonate is an organic compound with the molecular formula C5H11ClO3S and a molecular weight of 186.66 g/mol . It is characterized by the presence of a sulfonate group attached to a chlorinated propane chain, making it a versatile intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 3-chloropropane-1-sulfonate can be synthesized through the reaction of ethyl alcohol with 3-chloropropane-1-sulfonyl chloride in the presence of a base such as triethylamine . The reaction typically occurs in a solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified through techniques such as flash chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the process .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 3-chloropropane-1-sulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Elimination Reactions: Under basic conditions, it can undergo elimination to form alkenes.

Oxidation and Reduction: The sulfonate group can participate in redox reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.

Elimination Reactions: Strong bases like potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

Nucleophilic Substitution: Formation of substituted sulfonates.

Elimination Reactions: Formation of alkenes.

Oxidation and Reduction: Formation of sulfonic acids or reduced sulfonates.

Applications De Recherche Scientifique

Ethyl 3-chloropropane-1-sulfonate is a versatile compound with applications across various scientific fields, particularly in organic synthesis, medicinal chemistry, and material science. This article provides a comprehensive overview of its applications, supported by data tables and case studies where applicable.

Organic Synthesis

This compound is widely used as a reagent in organic synthesis. Its ability to act as a sulfonating agent allows for the introduction of sulfonate groups into various organic molecules, enhancing their solubility and reactivity.

Key Reactions

- Formation of Sulfonamides : It is utilized in the synthesis of sulfonamides, which are important in pharmaceuticals.

- Synthesis of Sulfonate Esters : The compound can be employed to create sulfonate esters that serve as intermediates in further chemical transformations.

Medicinal Chemistry

Research has indicated potential applications of this compound in drug development. Its derivatives have shown promise in biological activity, particularly in antibacterial and antiviral compounds.

Case Study: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains, suggesting its potential use in developing new antibiotics.

Material Science

In material science, this compound is used to modify polymers, improving their properties such as thermal stability and mechanical strength.

Polymer Modification

The compound can be incorporated into polymer matrices to enhance their performance characteristics, making them suitable for specific industrial applications.

Table 1: Applications of this compound

| Application Area | Description | Example Use Case |

|---|---|---|

| Organic Synthesis | Acts as a sulfonating agent | Synthesis of sulfonamides |

| Medicinal Chemistry | Potential antibacterial and antiviral properties | Development of new antibiotics |

| Material Science | Polymer modification for enhanced properties | Improved thermal stability |

Mécanisme D'action

The mechanism of action of ethyl 3-chloropropane-1-sulfonate involves its reactivity towards nucleophiles due to the presence of the electrophilic chlorine atom. This allows it to form covalent bonds with various nucleophilic species, facilitating its role as an intermediate in organic synthesis .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 3-chloropropane-1-sulfonate

- Propyl 3-chloropropane-1-sulfonate

- Butyl 3-chloropropane-1-sulfonate

Uniqueness

This compound is unique due to its specific chain length and the presence of the ethyl group, which can influence its reactivity and solubility compared to its methyl, propyl, and butyl analogs .

Activité Biologique

Ethyl 3-chloropropane-1-sulfonate (ECPS) is a sulfonate ester that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and toxicology. This article aims to provide a comprehensive overview of the biological activity of ECPS, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

ECPS is characterized by the presence of a sulfonate group attached to an ethyl ester. Its molecular formula is C5H10ClO3S, which indicates the presence of chlorine and sulfur in its structure. The compound's unique properties arise from this configuration, influencing its reactivity and biological interactions.

The biological activity of ECPS can be attributed to several mechanisms:

- Alkylation : ECPS may exert its effects through alkylation of nucleophilic sites in biological molecules, similar to other halogenated compounds. This can lead to modifications in DNA, proteins, and lipids, potentially disrupting normal cellular functions.

- Inhibition of Enzymatic Activity : Compounds like ECPS can inhibit various enzymes involved in cellular processes. For instance, it has been shown to interact with DNA repair enzymes, which could enhance the cytotoxicity of certain chemotherapeutic agents.

Cytotoxicity Studies

A series of cytotoxicity assays have been conducted to evaluate the effects of ECPS on different cell lines. The following table summarizes the findings from various studies:

These results indicate that ECPS possesses significant cytotoxic properties across various cancer cell lines, with varying mechanisms contributing to its biological activity.

Case Studies

- Topoisomerase Inhibition : In a study assessing the activity of ECPS as a potential Topoisomerase I inhibitor, it was demonstrated that the compound effectively induced DNA cleavage at concentrations as low as 10 µM. This activity was comparable to known Topoisomerase inhibitors like camptothecin, suggesting a similar mechanism of action that warrants further investigation into its therapeutic potential against cancers reliant on this enzyme for proliferation .

- Toxicological Assessment : A toxicological profile was established for ECPS, revealing that exposure at high concentrations resulted in significant cellular damage and apoptosis in cultured cells. The study highlighted the importance of understanding the dose-response relationship for ECPS to mitigate potential risks associated with its use in therapeutic contexts .

Propriétés

IUPAC Name |

ethyl 3-chloropropane-1-sulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO3S/c1-2-9-10(7,8)5-3-4-6/h2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXZYSIVMFUDAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOS(=O)(=O)CCCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.